Benzyltriethylammonium hydroxide
Overview
Description
Benzyltriethylammonium hydroxide is a quaternary ammonium salt that functions as an organic base. It is commonly used as a phase-transfer catalyst in various chemical reactions. The compound has the chemical formula C13H23NO and a molar mass of 209.333 g·mol−1 .
Mechanism of Action
Target of Action
Benzyltriethylammonium hydroxide is a quaternary ammonium salt that functions as an organic base . It is primarily used as a phase-transfer catalyst in various chemical reactions .
Mode of Action
As a phase-transfer catalyst, this compound facilitates the migration of a reactant from one phase into another phase where reaction can take place. It does this by forming a complex with the reactant, effectively solubilizing it in the new phase. This interaction with its targets can lead to significant changes in the speed and efficiency of chemical reactions .
Biochemical Pathways
This compound is commonly used in organic synthesis reactions, including the dissolution and functionalization of cellulose . It can also assist in situ transesterification to synthesize biodiesel . The affected pathways are largely dependent on the specific reactions it is used in.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of cosolvents such as water and DMSO can have a drastic impact on the melting point of the deep eutectic solvent formed by this compound .
Biochemical Analysis
Biochemical Properties
Benzyltriethylammonium hydroxide plays a significant role in biochemical reactions, primarily as a phase-transfer catalyst. It facilitates the transfer of reactants between different phases, enhancing the reaction rate. This compound interacts with various enzymes, proteins, and other biomolecules. For instance, it can interact with enzymes involved in organic synthesis, aiding in the formation of desired products. The nature of these interactions often involves the stabilization of transition states and the facilitation of nucleophilic substitutions .
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it can alter the expression of genes involved in metabolic pathways, leading to changes in cellular metabolism. Additionally, this compound can impact cell signaling pathways by modulating the activity of specific enzymes and proteins .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It can bind to specific enzymes, either inhibiting or activating their activity. This compound can also induce changes in gene expression by interacting with transcription factors and other regulatory proteins. The binding interactions of this compound with biomolecules are crucial for its biochemical effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that this compound can degrade over time, leading to a decrease in its effectiveness. Additionally, long-term exposure to this compound can result in changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can enhance certain biochemical reactions without causing significant adverse effects. At high doses, this compound can exhibit toxic effects, including cellular damage and disruption of metabolic processes. Threshold effects have been observed, where a specific dosage level leads to a marked change in the compound’s impact on cellular function .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in these pathways, influencing metabolic flux and metabolite levels. For instance, this compound can affect the activity of enzymes involved in the synthesis and degradation of biomolecules, leading to changes in the levels of specific metabolites. The metabolic pathways influenced by this compound are crucial for its biochemical effects .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its activity. This compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes. Additionally, this compound can accumulate in specific cellular compartments, influencing its localization and activity. The transport and distribution of this compound are critical for its biochemical effects .
Subcellular Localization
This compound exhibits specific subcellular localization, which affects its activity and function. It can be directed to particular compartments or organelles within the cell through targeting signals or post-translational modifications. The subcellular localization of this compound is crucial for its interaction with biomolecules and its overall biochemical effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzyltriethylammonium hydroxide can be synthesized by reacting benzyl chloride with triethylamine in the presence of a solvent such as polydimethylsiloxane. The reaction is typically carried out at elevated temperatures (around 80°C) for several hours to ensure complete conversion .
Industrial Production Methods: In industrial settings, the production of this compound often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, and the product is usually handled as a solution in water or methanol to facilitate its use in various applications .
Chemical Reactions Analysis
Types of Reactions: Benzyltriethylammonium hydroxide undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form various oxidation products.
Reduction: It can participate in reduction reactions, although this is less common.
Substitution: It is frequently involved in substitution reactions, particularly in organic synthesis.
Common Reagents and Conditions:
Aldol Condensation Reactions: this compound is used as a base in aldol condensation reactions, where it facilitates the formation of carbon-carbon bonds.
Base-Catalyzed Dehydration Reactions: It acts as a catalyst in dehydration reactions, promoting the removal of water molecules from organic compounds.
Major Products Formed: The major products formed from these reactions depend on the specific reactants and conditions used. For example, in aldol condensation reactions, the products are typically β-hydroxy ketones or aldehydes .
Scientific Research Applications
Benzyltriethylammonium hydroxide has a wide range of applications in scientific research, including:
Chemistry: It is used as a phase-transfer catalyst in various organic synthesis reactions, facilitating the transfer of reactants between different phases.
Biology: It is employed in biochemical research to study enzyme-catalyzed reactions and other biological processes.
Medicine: It is used in the synthesis of pharmaceutical compounds and in drug development research.
Industry: It is utilized in the production of polymers, resins, and other industrial chemicals
Comparison with Similar Compounds
Benzyltrimethylammonium Hydroxide: Similar to benzyltriethylammonium hydroxide, this compound is also a quaternary ammonium salt and functions as an organic base.
Tetramethylammonium Hydroxide: Another quaternary ammonium compound, it is used as a strong base in various chemical reactions.
Uniqueness: this compound is unique due to its specific structure, which provides it with distinct reactivity and stability properties. Its ability to function effectively as a phase-transfer catalyst in a wide range of reactions makes it a valuable compound in both research and industrial applications .
Properties
IUPAC Name |
benzyl(triethyl)azanium;hydroxide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N.H2O/c1-4-14(5-2,6-3)12-13-10-8-7-9-11-13;/h7-11H,4-6,12H2,1-3H3;1H2/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKPSBYZGRQJIMO-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[N+](CC)(CC)CC1=CC=CC=C1.[OH-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60171447 | |
Record name | Ammonium, benzyltriethyl-, hydroxide (8CI) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60171447 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1836-42-6 | |
Record name | Benzyltriethylammonium hydroxide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1836-42-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ammonium, triethylbenzyl-, hydroxide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001836426 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ammonium, benzyltriethyl-, hydroxide (8CI) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60171447 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzyltriethylammonium hydroxide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.821 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Benzyltriethylammonium hydroxide enhance the Cannizzaro reaction of glyoxal compared to traditional catalysts?
A1: this compound demonstrates significantly higher catalytic efficiency in the Cannizzaro reaction of glyoxal compared to sodium hydroxide or benzyltriethylammonium chloride. [] This enhanced activity is attributed to its polymeric nature. The polycationic structure creates regions of high local concentration of both hydroxyl ions and negatively charged reaction intermediates, accelerating the reaction rate. [] This highlights the impact of electrostatic interactions on reaction kinetics.
Q2: What makes this compound particularly suitable for cellulose modification?
A2: this compound exhibits a dual functionality that makes it highly effective in cellulose modification. Firstly, its strong alkalinity disrupts the supramolecular structure of cellulose, making it more accessible for reactions. [, ] Secondly, it acts as a solvent for cellulose, allowing for homogeneous reactions to occur. [, ] This eliminates the need for a separate step to prepare alkaline cellulose, simplifying the modification process and potentially leading to higher degrees of substitution.
Q3: Can the structure of this compound be modified to influence its catalytic activity?
A3: While the provided research doesn't directly investigate structural modifications of this compound, it does offer insights from related compounds. Research on polyborate formation indicates that the size and basicity of the cation significantly influence the resulting polyborate structure. [] For instance, bulkier amines like benzylamine or tri-n-octylamine were unable to form polyborates, while less bulky but more basic amines like triethylamine formed pentaborates. [] This suggests that modifying the steric bulk or basicity of the benzyltrimethylammonium cation could potentially impact its interactions with reactants and therefore its catalytic activity.
Q4: How does the presence of salts like sodium chloride affect the reaction rate of the this compound-catalyzed Cannizzaro reaction?
A4: Adding sodium chloride to the this compound-catalyzed Cannizzaro reaction significantly reduces the reaction rate. [] This contrasts with the positive salt effect observed in sodium hydroxide-catalyzed reactions. [] This suggests that the electrostatic interactions between the polycationic catalyst and the reactants are disrupted by the presence of competing ions, highlighting the importance of the polymer's electrostatic environment for its catalytic efficiency.
Q5: Are there analytical techniques specifically designed to characterize and monitor this compound in reaction mixtures?
A5: While the provided research doesn't delve into specific analytical techniques for this compound, it does mention conductimetry for monitoring the Cannizzaro reaction. [] More broadly, techniques like NMR spectroscopy, mass spectrometry, and various chromatographic methods could be employed to characterize and quantify this compound in complex mixtures. The choice of technique would depend on the specific application and the sensitivity required.
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